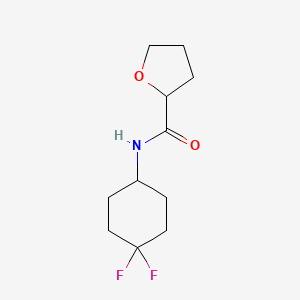

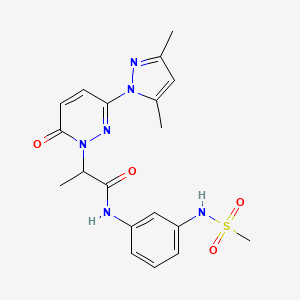

![molecular formula C21H23N5O5 B2520896 Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate CAS No. 896596-63-7](/img/structure/B2520896.png)

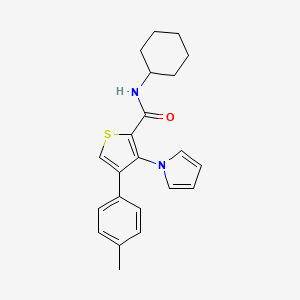

Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various ethyl benzoate derivatives has been explored in the provided studies. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate was achieved, yielding compounds with different substituents on the benzopyran ring . Another study reported the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent, highlighting the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Additionally, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized via a "one-pot" nitro-reductive cyclization, with its structure characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and single crystal X-ray diffraction studies . These analyses provided detailed information on the molecular geometry, functional groups, and electronic properties of the compounds. For example, the novel pyrazole derivative ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction, and its structure was further analyzed using Hirshfeld surface and DFT calculations .

Chemical Reactions Analysis

The studies demonstrate the use of various chemical reactions in the synthesis of ethyl benzoate derivatives. Stereospecific oxidizing reagents and conditions were developed for the synthesis of sensitive systems . Cyclocondensation reactions were employed to produce pyrazole derivatives , and a "one-pot" nitro-reductive cyclization was used for the synthesis of a benzo[d]imidazole derivative . These reactions were optimized to achieve high yields and selectivity for the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively characterized. The photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV), and thermogravimetric (TGA) analysis provided insights into the optical and electrochemical properties of the compounds . Molecular electrostatic potential (MEP) studies were conducted to identify reactive sites within the molecules . Additionally, the antioxidant properties of the pyrazole derivative were evaluated in vitro, demonstrating its potential for biological applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Regiospecific Deoxygenation: Ethyl 4-hydroxy-2-methyl-benzoate and related derivatives have been synthesized through regiospecific deoxygenation of resorcylate esters. These processes are crucial in the synthesis of hydroxybenzoates from β-resorcylic ester derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Bartlett et al., 1983).

Biological and Medicinal Chemistry

- Biotransformation Products Identification: Research into the biotransformation of UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) has identified metabolites and developed methodologies for their detection in human urine. This study provides insights into the metabolic pathways and potential biological activities of related compounds, emphasizing the significance of understanding their transformation products (León et al., 2009).

Environmental and Analytical Chemistry

- Synthesis of Heteroarotinoids: Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate and its derivatives have shown activity in assays compared to standard trans-retinoic acid, highlighting their potential in environmental chemistry and as analytical standards for chemical analysis (Sunthankar et al., 1990).

Green Chemistry Applications

- Eco-Friendly Synthesis: The application of green chemistry methodologies for the synthesis of aromatic esters, including hydroxybenzoates, emphasizes the importance of environmentally friendly approaches in chemical synthesis. These methods offer improvements and simplifications over traditional procedures, contributing to sustainable development in cosmetic science (Villa et al., 2005).

Phytochemical Research

- Isolation from Natural Sources: Ethyl 4-hydroxy-3,5-dimethoxy-benzoate has been isolated from Scutellaria barbata, a plant used in traditional medicine. This discovery underscores the compound's relevance in phytochemical research and the exploration of natural products for potential therapeutic applications (Wang et al., 2011).

Material Science

- Polymer Chemistry: Research into N-heterocyclic carbene-induced zwitterionic ring-opening polymerization highlights the compound's utility in the synthesis of poly(ethylene oxide)s and block copolymers. This application demonstrates its importance in the development of new polymeric materials with potential industrial applications (Raynaud et al., 2009).

Mecanismo De Acción

Target of action

Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . They are key components in many important synthetic drug molecules .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, causing changes in the function of the target proteins .

Biochemical pathways

Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the targets of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Imidazole and indole derivatives, being highly soluble in water and other polar solvents , are likely to have good bioavailability.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Imidazole and indole derivatives have been reported to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole and indole derivatives, being amphoteric in nature , can show both acidic and basic properties, which might influence their action in different environments.

Propiedades

IUPAC Name |

ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-4-31-19(29)14-6-8-15(9-7-14)26-13(2)12-25-16-17(22-20(25)26)23(3)21(30)24(18(16)28)10-5-11-27/h6-9,12,27H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNMNODUMKPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

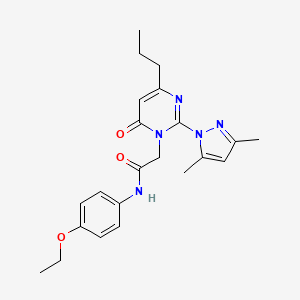

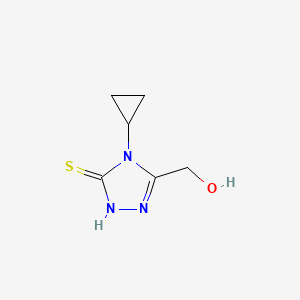

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

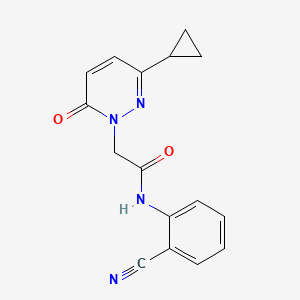

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

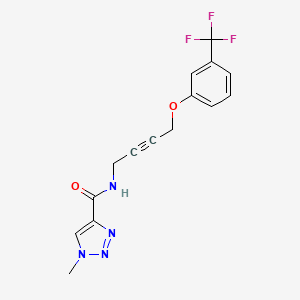

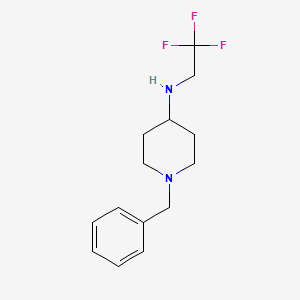

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)

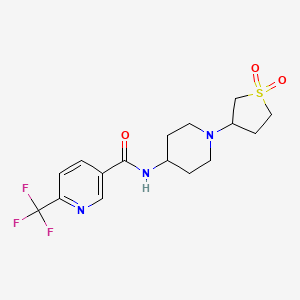

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)